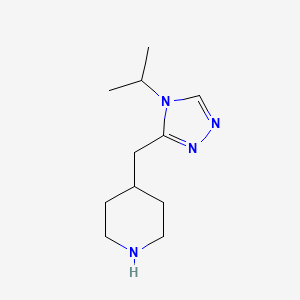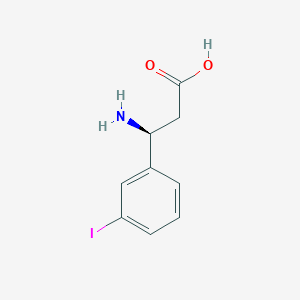
(3S)-3-amino-3-(3-iodophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(3-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and an iodinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-iodophenyl)propanoic acid typically involves the iodination of a phenylalanine derivative. One common method includes the following steps:
Iodination: The phenylalanine derivative is treated with iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom onto the phenyl ring.
Protection and Deprotection: Protecting groups may be used to shield the amino and carboxyl groups during the iodination process. After iodination, these protecting groups are removed under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, automated purification systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-(3-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodinated phenyl ring can be reduced to form a deiodinated product.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Phenylalanine derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
(3S)-3-amino-3-(3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of iodinated amino acids on biological systems.
Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(3-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The iodinated phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the amino and carboxyl groups can form hydrogen bonds with biological targets, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-sulfooxyphenyl)propanoic acid: This compound features a sulfooxy group instead of an iodine atom on the phenyl ring.
3-((4-hydroxyphenyl)amino)propanoic acid: This compound has a hydroxy group on the phenyl ring and an amino group attached to the propanoic acid chain.
Uniqueness
(3S)-3-amino-3-(3-iodophenyl)propanoic acid is unique due to the presence of the iodine atom on the phenyl ring, which can significantly alter its chemical and biological properties compared to other similar compounds. The iodine atom can enhance the compound’s radiolabeling potential, making it valuable for applications in diagnostic imaging.
Propriétés
Formule moléculaire |
C9H10INO2 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
ZBOWULRIADNEHR-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


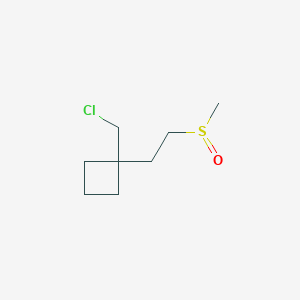
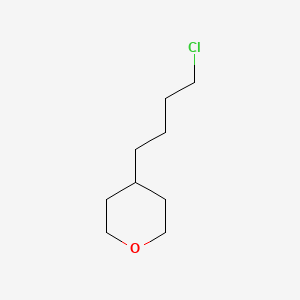
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
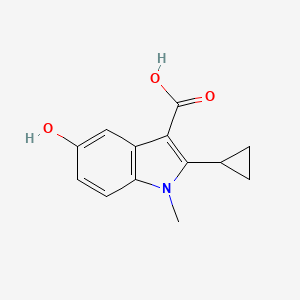


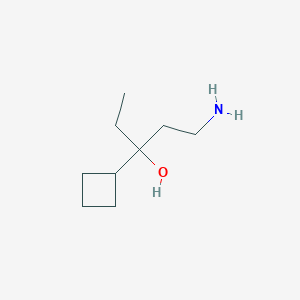

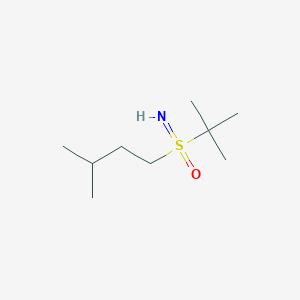
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
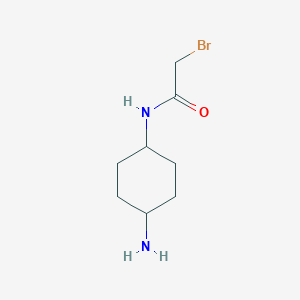
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)

